Cas no 2229294-07-7 (1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol)

1-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound characterized by the presence of both difluoromethoxy and trifluoroethyl alcohol functional groups. Its unique structure imparts enhanced stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group contributes to metabolic resistance, while the trifluoroethanol moiety can influence binding affinity in bioactive molecules. This compound is particularly useful in the development of fluorinated analogs for drug discovery, where its electron-withdrawing properties can modulate reactivity and bioavailability. High purity grades are available to ensure consistency in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol structure
2229294-07-7 structure
Product Name:1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol
CAS No:2229294-07-7
MF:C9H7F5O2
MW:242.142700433731
MDL:MFCD32661992
CID:5521110
PubChem ID:145997070
Update Time:2025-05-23

1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethoxy)-α-(trifluoromethyl)benzenemethanol
    • 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
    • 1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol
    • MDL: MFCD32661992
    • Inchi: 1S/C9H7F5O2/c10-8(11)16-6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8,15H
    • InChI Key: GVGZSAZULCWTII-UHFFFAOYSA-N
    • SMILES: C1=CC(C(O)C(F)(F)F)=CC(OC(F)F)=C1

1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol Pricemore >>

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Additional information on 1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol

Introduction to 1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol (CAS No. 2229294-07-7)

1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol, identified by its CAS number 2229294-07-7, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by the presence of both fluorine and methoxy substituents, which are known to enhance metabolic stability, binding affinity, and overall pharmacological activity. The structural features of this compound make it a promising candidate for further investigation in drug discovery and development.

The fluorine atoms in the molecule contribute to its unique physicochemical properties, including increased lipophilicity and resistance to enzymatic degradation. These attributes are particularly valuable in the design of bioactive molecules, as they can improve oral bioavailability and prolong the duration of action. Additionally, the methoxy group at the 3-position of the phenyl ring introduces polarity and hydrogen bonding potential, which can modulate interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the role of fluorinated compounds in drug design. Studies have shown that the introduction of fluorine at specific positions in a molecule can significantly alter its electronic properties, leading to enhanced binding to protein targets. For instance, fluorine atoms can participate in dipole-dipole interactions and van der Waals forces, thereby strengthening the molecular interactions between a drug candidate and its biological receptor.

1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol has been explored in several preclinical studies as a potential scaffold for novel therapeutic agents. Its structural motif is reminiscent of known bioactive molecules that exhibit anti-inflammatory, antiviral, and anticancer properties. The combination of fluorine and methoxy substituents suggests that this compound may possess multiple modes of action, making it a versatile tool for medicinal chemists.

In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacokinetic properties of various fluorinated alcohols derived from phenyl rings. Their findings indicated that compounds with similar structural features to 1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol exhibited improved solubility and reduced clearance rates when compared to their non-fluorinated counterparts. These results highlight the potential benefits of incorporating fluorine into drug candidates designed for oral administration.

The trifluoroethyl group at the 1-position of the molecule adds another layer of complexity to its pharmacological profile. This moiety is known to enhance lipophilicity while maintaining metabolic stability, making it an attractive feature for drug development. Additionally, trifluoroethyl derivatives have been reported to exhibit enhanced binding affinities to certain enzyme targets due to their ability to form strong hydrophobic interactions.

Current research in this area is focused on optimizing the scaffold structure of 1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol to improve its pharmacological properties further. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are being employed to identify novel analogs with enhanced potency and selectivity. These approaches leverage high-throughput screening (HTS) data and computational models to guide the synthesis of new compounds.

The methoxy group at the 3-position of the phenyl ring also plays a crucial role in determining the biological activity of this compound. Methoxy-substituted aromatic compounds are known to exhibit a wide range of biological effects, including anti-inflammatory and analgesic properties. By strategically modifying this moiety or introducing additional functional groups, researchers can fine-tune the pharmacological profile of 1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol to target specific disease pathways.

In conclusion,1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol (CAS No. 2229294-07-7) represents a promising lead compound for further exploration in pharmaceutical research. Its unique structural features—comprising fluorine atoms and a methoxy group—make it an attractive candidate for developing novel therapeutic agents with improved pharmacokinetic properties. As our understanding of fluorinated compounds continues to evolve through advanced computational methods and experimental studies,this molecule holds significant potential for addressing unmet medical needs across various therapeutic areas.

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